3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one
Overview
Description
3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is a chemical compound characterized by its unique structure, which includes an amino group, a fluorine atom, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one typically involves the following steps:
Bromination: The starting material, 2-fluoroaniline, undergoes bromination to introduce a bromine atom at the 5-position.
Nucleophilic Substitution: The brominated compound is then subjected to nucleophilic substitution with an appropriate oxazolidinone derivative.
Reduction: The resulting intermediate is reduced to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group, leading to the formation of different derivatives.
Reduction: Reduction reactions can reduce the oxazolidinone ring, resulting in the formation of amines.
Substitution: Substitution reactions can replace the fluorine atom with other functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amines derived from the oxazolidinone ring.
Substitution Products: Fluorinated derivatives with different functional groups.
Scientific Research Applications
3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is being investigated for its use in drug development, particularly in the treatment of various diseases.
Industry: The compound's unique properties make it useful in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain receptors and enzymes.
Comparison with Similar Compounds
3-(5-Amino-2-chlorophenyl)-1,3-oxazolidin-2-one: Similar structure with a chlorine atom instead of fluorine.
3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one: Similar structure with a methyl group instead of fluorine.
Uniqueness: 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one stands out due to the presence of the fluorine atom, which significantly affects its chemical and biological properties compared to its chloro- and methyl-substituted counterparts.
Properties
IUPAC Name |
3-(5-amino-2-fluorophenyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c10-7-2-1-6(11)5-8(7)12-3-4-14-9(12)13/h1-2,5H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCLQIPYJYHMLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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